4,5-bis(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
4,5-BIS(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[3,4-c]pyrazole core, which is a fused heterocyclic system, and is substituted with fluorophenyl and methylphenyl groups. The presence of these substituents can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-BIS(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-fluorobenzaldehyde, 4-methylbenzaldehyde, and hydrazine to form an intermediate hydrazone. This intermediate can then undergo cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the desired pyrrolo[3,4-c]pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4,5-BIS(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl and methylphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4,5-BIS(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4,5-BIS(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 4,5-BIS(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
- 4,5-BIS(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
Uniqueness
The uniqueness of 4,5-BIS(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in the presence of fluorine atoms, which can enhance its chemical stability, lipophilicity, and biological activity compared to its chloro- and bromo-substituted analogs.
Properties
Molecular Formula |
C24H17F2N3O |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
4,5-bis(4-fluorophenyl)-3-(4-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H17F2N3O/c1-14-2-4-15(5-3-14)21-20-22(28-27-21)24(30)29(19-12-10-18(26)11-13-19)23(20)16-6-8-17(25)9-7-16/h2-13,23H,1H3,(H,27,28) |
InChI Key |
HVWSVCWJMQHICF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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